4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl cyclopropanecarboxylate
Overview
Description
4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl cyclopropanecarboxylate is a useful research compound. Its molecular formula is C18H16N2O5 and its molecular weight is 340.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.10592162 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antioxidant Activities
Compounds synthesized with cyclopropane carboxylates and related structures have been evaluated for their antimicrobial and antioxidant properties. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related derivatives showed significant antibacterial and antifungal activities, as well as remarkable antioxidant potential (Raghavendra et al., 2016). This suggests potential research avenues for "4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl cyclopropanecarboxylate" in developing antimicrobial and antioxidant agents.
Anticancer Activity
A novel series of cyclocondensed compounds, including 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles, demonstrated promising anticancer activity against colon and liver carcinoma cell lines (Gomha et al., 2015). This highlights the potential of cyclopropanecarboxylate derivatives in cancer research, particularly in the synthesis of novel anticancer agents.
Catalytic Applications
Research has also explored the catalytic applications of related structures, such as in the Rhodium-catalyzed tandem annulation and (5 + 1) cycloaddition processes. These studies reveal the utility of such compounds in organic synthesis, offering pathways to synthesize carbazoles, dibenzofurans, and other complex organic molecules (Li et al., 2013). This could suggest avenues for "this compound" in facilitating organic synthesis reactions.
Environmental and Green Chemistry
The innovative use of enzymes in supercritical CO2 for carboxylation reactions presents "this compound" and similar compounds as potential candidates for environmentally friendly synthetic routes. The ability to carboxylate phenols to produce 4-hydroxybenzoic acid in a green chemistry context demonstrates the compound's potential relevance in sustainable chemistry practices (Dibenedetto et al., 2006).
Properties
IUPAC Name |
[4-[(E)-[(3,5-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] cyclopropanecarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-14-7-13(8-15(22)9-14)17(23)20-19-10-11-1-5-16(6-2-11)25-18(24)12-3-4-12/h1-2,5-10,12,21-22H,3-4H2,(H,20,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULCKBHPOUZUDR-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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